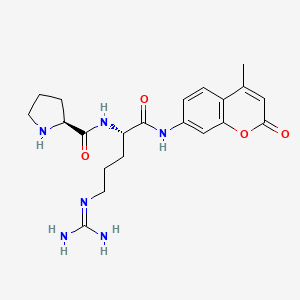
Pro-Arg-AMC
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pro-Arg-AMC is a synthetic compound with the molecular formula C21H28N6O4 and a molecular weight of 428.5 g/mol. This compound is often used in biochemical research and has various applications in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Pro-Arg-AMC involves multiple steps, including the protection and deprotection of functional groups, peptide coupling reactions, and purification processes. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield of the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The production process is optimized to ensure high yield and purity while minimizing production costs.
Analyse Des Réactions Chimiques
Types of Reactions
Pro-Arg-AMC can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can occur, where specific atoms or groups within the compound are replaced with other atoms or groups.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions, such as temperature, pH, and solvent, are carefully controlled to achieve the desired outcome.
Major Products
The major products formed from the reactions of this compound depend on the specific reaction and conditions used. These products can include modified peptides, oxidized derivatives, and substituted compounds.
Applications De Recherche Scientifique
Pro-Arg-AMC has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in peptide synthesis and as a substrate in enzymatic assays.
Biology: Employed in studies of enzyme kinetics and protein-protein interactions.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the production of specialized peptides and as a component in biochemical assays.
Mécanisme D'action
The mechanism of action of Pro-Arg-AMC involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can modulate the activity of these targets, leading to various biochemical and physiological effects. The pathways involved in its mechanism of action are complex and depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
Pro-Arg-AMC can be compared with other similar compounds, such as:
H-Pro-Arg-AMC: A related compound without the inverted exclamation mark currency2HCl group.
H-Pro-Arg-AMC inverted exclamation mark currency: Another related compound with a different functional group.
This compound analogs: Compounds with similar structures but different functional groups or modifications.
The uniqueness of this compound lies in its specific functional groups and the resulting biochemical properties, which make it suitable for various research and industrial applications.
Propriétés
Formule moléculaire |
C21H28N6O4 |
|---|---|
Poids moléculaire |
428.5 g/mol |
Nom IUPAC |
(2S)-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C21H28N6O4/c1-12-10-18(28)31-17-11-13(6-7-14(12)17)26-20(30)16(5-3-9-25-21(22)23)27-19(29)15-4-2-8-24-15/h6-7,10-11,15-16,24H,2-5,8-9H2,1H3,(H,26,30)(H,27,29)(H4,22,23,25)/t15-,16-/m0/s1 |
Clé InChI |
YZJVBUAIFJVLAS-HOTGVXAUSA-N |
SMILES isomérique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]3CCCN3 |
SMILES canonique |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CCCN=C(N)N)NC(=O)C3CCCN3 |
Séquence |
PR |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















